Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate
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Overview
Description
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the chlorination of a suitable pyridine derivative, followed by formylation and esterification reactions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the formyl group to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methyl 6-chloro-5-carboxy-2-methylpyridine-3-carboxylate.
Reduction: Methyl 6-chloro-5-hydroxymethyl-2-methylpyridine-3-carboxylate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate exerts its effects depends on its interactions with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism can vary based on the context of its application, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloro-3-methylpyridine-2-carboxylate
- 2-Amino-5-chloro-6-methylpyridine
Uniqueness
Methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester on the pyridine ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to similar compounds.
Properties
IUPAC Name |
methyl 6-chloro-5-formyl-2-methylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-5-7(9(13)14-2)3-6(4-12)8(10)11-5/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNPWETVASNZBLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=N1)Cl)C=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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